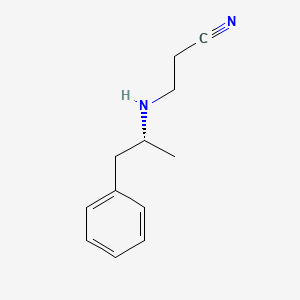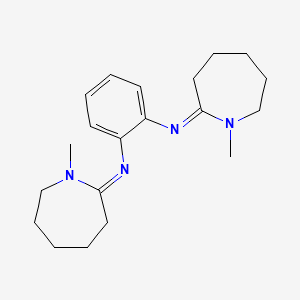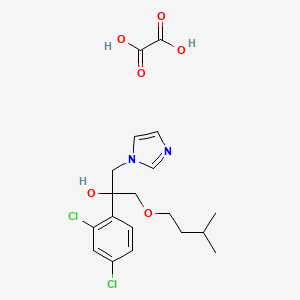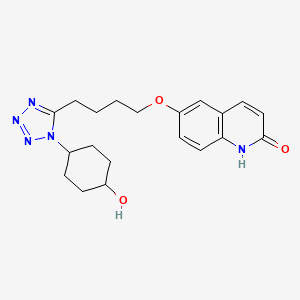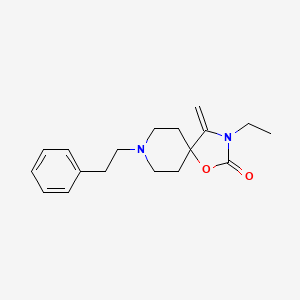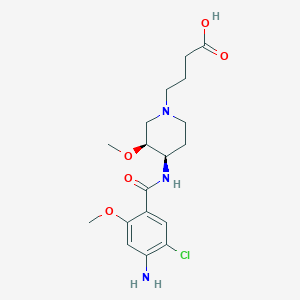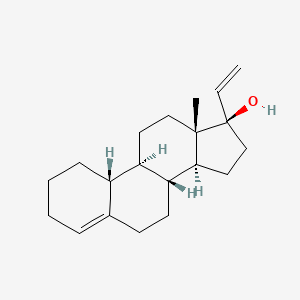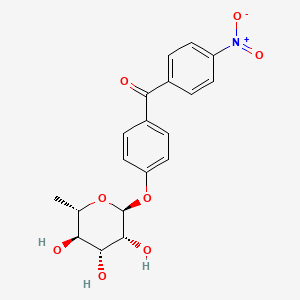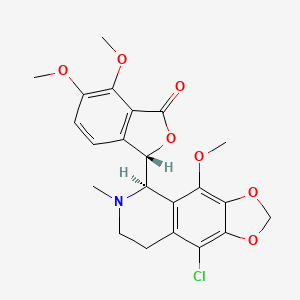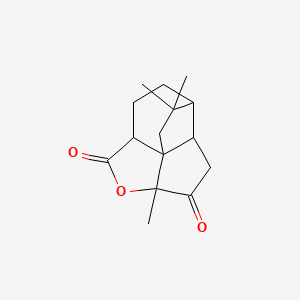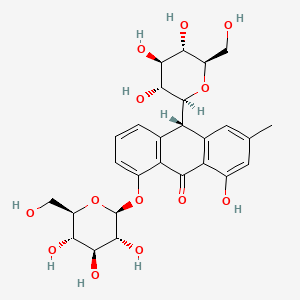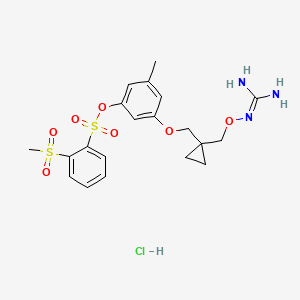
((R)-2-Chloro-propyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-2-Chloro-propyl)-benzene: is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a benzene ring substituted with a 2-chloro-propyl group in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (®-2-Chloro-propyl)-benzene involves the Grignard reaction. This process starts with the reaction of benzyl chloride with magnesium in dry ether to form benzyl magnesium chloride. The resulting compound is then reacted with ®-2-chloropropane to yield (®-2-Chloro-propyl)-benzene.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with ®-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of (®-2-Chloro-propyl)-benzene typically involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (®-2-Chloro-propyl)-benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of (®-2-Chloro-propyl)-benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of ®-2-hydroxypropylbenzene, ®-2-cyanopropylbenzene, etc.
Oxidation: Formation of ®-2-chloropropylbenzene alcohol or ketone derivatives.
Reduction: Formation of ®-2-propylbenzene.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (®-2-Chloro-propyl)-benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring a chiral center.
Industry:
Chemical Manufacturing: (®-2-Chloro-propyl)-benzene is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (®-2-Chloro-propyl)-benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action involves interaction with cellular components, potentially affecting enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
(S)-2-Chloro-propyl)-benzene: The enantiomer of (®-2-Chloro-propyl)-benzene, differing in the spatial arrangement of atoms.
2-Chloroethylbenzene: Lacks the chiral center present in (®-2-Chloro-propyl)-benzene.
2-Bromo-propylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Chirality: The presence of a chiral center in (®-2-Chloro-propyl)-benzene makes it unique compared to its achiral counterparts.
Reactivity: The specific reactivity of the chlorine atom in the R-configuration can lead to different reaction pathways and products compared to other similar compounds.
Properties
CAS No. |
55449-46-2 |
|---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
[(2R)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
CKWAHIDVXZGPES-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


